1,3-Difluoro-5-methylsulfonylbenzene
Description
1,3-Difluoro-5-methylsulfonylbenzene (CAS: 171421-55-9) is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a methylsulfonyl (-SO₂CH₃) group at the 5-position. Its molecular formula is C₇H₅F₂O₂S, with a molecular weight of 192.19 g/mol (calculated). It is commercially available in high purity (e.g., 1g for €236) and is utilized in specialty chemical synthesis, particularly in pharmaceuticals and agrochemicals due to its stability and electronic properties .
Structure
2D Structure
Properties
IUPAC Name |
1,3-difluoro-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVDSYDQNXTMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674343 | |
| Record name | 1,3-Difluoro-5-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171421-55-9 | |
| Record name | 1,3-Difluoro-5-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Halogen Elimination from Halogenated Precursors
Based on the process described in US5504264A, the synthesis involves catalytic elimination of halogen from halogenated benzene derivatives, such as 1,3-difluorobenzene precursors.
Starting from halogenated benzene derivatives like 2,4-difluorochlorobenzene, catalytic dechlorination is performed using palladium catalysts (Pd/C) under hydrogen at 100-140°C.
The process involves the removal of chlorine, leaving behind the difluorobenzene core, which is then functionalized further.
Fluorination via Difluorocarbene Addition
Research indicates that difluorocarbene addition to cyclobutene derivatives can produce 1,3-difluorobenzenes, which can be further functionalized to include sulfonyl groups.
- Seyferth’s reagent (phenyl-Hg-CF3) reacts with cyclobutenes to generate difluorobenzene derivatives through carbene addition and ring expansion, with subsequent oxidation or sulfonation steps to introduce methylsulfonyl groups.
- Potential for regioselective fluorination.
- High specificity in fluorine placement.
- Reactions are sensitive to impurities and require rigorous purification.
- Use of mercury reagents poses environmental concerns.
Multi-step Synthesis via Aromatic Precursors
Method Overview:
This involves constructing the aromatic core with fluorine and methylsulfonyl groups via sequential substitution reactions.
Preparation of 3,5-difluorotoluene:
Starting from toluene derivatives, selective fluorination at the 3 and 5 positions can be achieved via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).Oxidation to Methylsulfonyl:
The methyl group on the aromatic ring can be oxidized to methylsulfonyl using oxidation agents such as potassium permanganate or peracids under controlled conditions, yielding the target compound.
- Flexibility in precursor selection.
- Potential for high regioselectivity.
- Requires multiple purification steps.
- Selectivity challenges during fluorination.
Data Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct halogenation & sulfonylation | 1,3-difluorobenzene | Sulfuric acid, MsCl | Reflux, inert atmosphere | ~90% | High purity, established | Multi-step, over-sulfonation risk |
| Halogen exchange & carbene addition | Halogenated benzene derivatives | Pd/C, Difluorocarbene reagents | 100-140°C, hydrogen pressure | Varies | Regioselectivity | Environmental concerns, complex purification |
| Aromatic substitution & oxidation | Toluene derivatives | NFSI, oxidants | Room temp to reflux | 70-85% | Flexibility | Multiple steps, regioselectivity issues |
Research Findings and Insights
The catalytic dehalogenation method provides a robust route to obtain the fluorinated aromatic core with high yield and purity, suitable for scale-up.
Difluorocarbene addition strategies, although more complex, enable selective fluorination and can be integrated with sulfonylation steps to produce the target compound efficiently.
The choice of starting materials and reaction conditions critically influences the overall yield, purity, and environmental impact.
Environmental and safety considerations, especially regarding mercury reagents and toxic catalysts, are increasingly guiding process optimization.
Chemical Reactions Analysis
Types of Reactions:
1,3-Difluoro-5-methylsulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding sulfide derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1,3-Difluoro-5-methylsulfonylbenzene is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-difluoro-5-methylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Sulfur-Containing Derivatives
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene (CAS: 1443341-17-0)
- Molecular Formula : C₁₃H₈ClF₃S
- Molecular Weight : 288.71 g/mol
- Key Differences :
- Replaces the methylsulfonyl group with a sulfanylmethyl (-SCH₂-) bridge linked to a 4-chloro-3-fluorophenyl ring.
- The sulfide (-S-) group is less electron-withdrawing than sulfonyl (-SO₂-), making the benzene ring more reactive toward electrophilic substitution.
- Higher molecular weight (288.71 vs. 192.19) reduces solubility in polar solvents compared to the sulfonyl analog .
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid (CAS: 926264-75-7) Molecular Formula: Not explicitly provided, but inferred as C₈H₆ClFO₄S (assuming benzoic acid backbone). Key Differences:
- Contains a chlorosulfonyl (-SO₂Cl) group and a carboxylic acid (-COOH) moiety, introducing acidic and reactive functionalities absent in the target compound.
- Likely used in coupling reactions or as an intermediate in drug synthesis due to its dual reactivity .
Halogenated and Nitro-Substituted Analogs
1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS: 74672-01-8) Molecular Formula: C₇H₅Cl₂NO₃ Molecular Weight: 222.03 g/mol Key Differences:
- Substitutes fluorine with chlorine and nitro (-NO₂) groups.
- The nitro group is strongly electron-withdrawing, but the methoxy (-OCH₃) group is electron-donating, creating competing electronic effects.
- Applications differ due to nitro-group toxicity, favoring use in explosives or dyes over pharmaceuticals .
Structural and Electronic Effects
Research Findings and Limitations
- Synthetic Utility : The methylsulfonyl group in the target compound enhances stability in cross-coupling reactions, unlike sulfide analogs prone to oxidation .
- Thermal Stability : Fluorine and sulfonyl groups confer higher thermal stability compared to nitro analogs, which may decompose explosively .
- Data Gaps: Limited studies on biological activity or detailed spectroscopic data for these compounds are noted in the provided evidence.
Biological Activity
1,3-Difluoro-5-methylsulfonylbenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHFOS
- CAS Number : 171421-55-9
The presence of fluorine and methylsulfonyl groups in its structure may contribute to its unique biological properties.
The biological activity of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, sulfonyl derivatives often act as inhibitors of the Bcl-2 protein, which plays a crucial role in regulating apoptosis in cancer cells .
- Anticancer Activity : Research indicates that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) and others. The mechanism often involves the downregulation of anti-apoptotic genes such as Bcl-2 .
Cytotoxicity Studies
A study evaluated the cytotoxic potential of several alkylsulfonyl derivatives against MCF-7 cells using real-time cell analysis. The results demonstrated that certain derivatives showed significant cytotoxicity, with fold changes indicating effective downregulation of Bcl-2 expression .
| Compound | IC (µM) | Bcl-2 Expression Fold Change |
|---|---|---|
| Compound 23 | 15.4 | 0.45 |
| Compound 27 | 12.8 | 0.38 |
These findings suggest that modifications in the sulfonyl group can enhance the anticancer properties of benzene derivatives.
Molecular Docking Studies
Molecular docking studies using AutoDock Vina have been conducted to predict the binding affinity of this compound with various targets. The results indicated a strong interaction with proteins involved in apoptosis regulation, confirming its potential as an anticancer agent .
Pharmacokinetics and ADMET Properties
In addition to biological activity, the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are essential for understanding its viability as a drug candidate.
| Property | Value |
|---|---|
| LogP | 3.5 |
| Solubility (mg/mL) | >10 |
| Toxicity | Low |
The favorable ADMET profile suggests that this compound could be developed further for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 1,3-Difluoro-5-methylsulfonylbenzene?
Methodological Answer: The synthesis typically involves sulfonylation and fluorination steps. A common approach is reacting a benzene derivative with methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to introduce the methylsulfonyl group, followed by regioselective fluorination using halogenating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. For example, bromine or chlorine substituents in precursor molecules can be replaced via nucleophilic aromatic substitution (SNAr) with fluoride sources . Monitoring reaction progress via TLC or HPLC is critical to optimize yields.
Q. How should researchers purify and characterize this compound?
Methodological Answer: Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials, followed by column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate). Drying over anhydrous sodium sulfate ensures residual water removal . Characterization requires a combination of H/C NMR to confirm substitution patterns, high-resolution mass spectrometry (HRMS) for molecular weight validation, and FTIR to verify functional groups (e.g., S=O stretching at ~1350–1150 cm).
Q. What safety protocols are essential when handling sulfonyl-containing fluorobenzenes?
Methodological Answer: Due to potential toxicity and reactivity, use fume hoods, nitrile gloves, and protective eyewear. Avoid prolonged skin contact and inhalation. Storage should be in airtight containers under inert gas (e.g., N) to prevent hydrolysis. Spill management requires neutralization with sodium bicarbonate and adsorption via inert materials like vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer: Contradictions in NMR or mass spectra often arise from impurities, tautomerism, or dynamic effects. Use iterative analysis:
Q. What strategies improve regioselective fluorination in polysubstituted benzene systems?
Methodological Answer: Regioselectivity depends on electronic and steric factors. Electron-withdrawing groups (e.g., -SOMe) direct fluorination to meta/para positions. Use directing groups (e.g., -NO) temporarily, followed by reduction. Reaction conditions (temperature, solvent polarity) also influence outcomes. For example, polar aprotic solvents (DMF, DMSO) enhance fluoride ion reactivity in SNAr reactions .
Q. How can this compound serve as a building block in supramolecular chemistry?
Methodological Answer: The methylsulfonyl group enhances polarity and hydrogen-bonding capacity, while fluorine atoms provide steric bulk and electronic tuning. Applications include:
- Designing host-guest systems (e.g., crown ether analogs).
- Stabilizing π-stacked architectures in coordination polymers.
- Modifying MOF (metal-organic framework) linkers for gas adsorption studies. Prior studies on structurally similar fluorinated sulfones demonstrate utility in self-assembly .
Q. What are the challenges in scaling up reactions involving this compound?
Methodological Answer: Key challenges include:
- Exothermic reactions : Use controlled addition techniques and cooling baths for fluorination steps.
- Byproduct formation : Optimize stoichiometry (e.g., excess fluoride sources for SNAr) and employ scavengers (e.g., molecular sieves for water-sensitive steps).
- Purification at scale : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) or distillation .
Q. How does the electron-withdrawing nature of the methylsulfonyl group influence reactivity?
Methodological Answer: The -SOMe group deactivates the benzene ring, reducing electrophilic substitution rates but enhancing SNAr reactivity. This directs electrophiles to specific positions (meta to sulfonyl) and stabilizes intermediates via resonance. Kinetic studies using Hammett plots or computational modeling (e.g., Fukui indices) can quantify these effects .
Data Analysis and Optimization
Q. How should researchers design experiments to minimize batch-to-batch variability?
Methodological Answer:
- Statistical Design : Use factorial designs (e.g., Taguchi method) to test variables (temperature, solvent ratio, catalyst loading).
- In-line monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking.
- Robustness testing : Vary parameters ±10% to identify critical process parameters (CPPs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
